Lead styphnate

Description

Structure

3D Structure of Parent

Properties

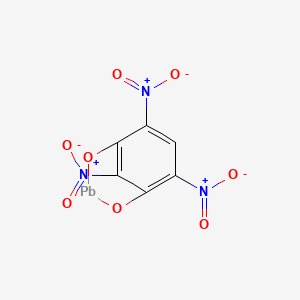

IUPAC Name |

lead(2+);2,4,6-trinitrobenzene-1,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O8.Pb/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETZJIOEDGMBMA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[O-])[N+](=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HN3O8Pb | |

| Record name | Lead styphnate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_styphnate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890757 | |

| Record name | Lead trinitroresorcinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, Orange-yellow crystals; [CAMEO] | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead styphnate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

310-330 °C (590-626 °F) | |

| Record name | Lead styphnate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in most organic solvents, Practically insoluble in water | |

| Record name | Lead styphnate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.06 g/cu cm at 20 °C, Monoclinic orange-yellow crystals; density: 3.1 g/cu cm /Lead trinitroresorcinate, monohydrate/, Density: 2.9 g/cu cm /Lead trinitroresorcinate, anhydrous/ | |

| Record name | Lead styphnate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow to dark brown crystalline solid | |

CAS No. |

15245-44-0 | |

| Record name | Lead styphnate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015245440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead trinitroresorcinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead 2,4,6-trinitro-m-phenylene dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD STYPHNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T8SE91KOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lead styphnate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 235 °C | |

| Record name | Lead styphnate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

lead styphnate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of lead styphnate (lead 2,4,6-trinitroresorcinate), a primary explosive widely utilized in initiation systems. This document details its chemical and physical properties, explosive characteristics, and established experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams. This guide is intended for professionals in research and development who require detailed technical information on this energetic material.

Chemical and Physical Properties

This compound (CAS Number: 15245-44-0 for the normal monohydrate form) is the lead salt of styphnic acid.[1][2] It exists in various forms, including different polymorphs (α and β), hydrates, and basic salts such as monobasic and tribasic this compound.[1] The normal monohydrate is the most common form used in priming compositions. Its appearance can range from yellow to a reddish-brown crystalline solid, a variation that is not yet fully understood.[1][3] It is characterized by its low solubility in water and most organic solvents.[1][4]

Table 1: Chemical and Physical Properties of Normal this compound

| Property | Value | Citations |

| CAS Number | 15245-44-0 | [1][2][5] |

| Molecular Formula | C₆HN₃O₈Pb | [1][3][6] |

| Molecular Weight | 450.29 g/mol | [6] |

| Appearance | Yellow to reddish-brown crystalline solid | [1][3][5] |

| Density | 2.9 - 3.1 g/cm³ | [1][3] |

| Solubility in Water | Slightly soluble (~0.09 g/100g at 20°C) | [1][5] |

| Solubility (Other) | Almost insoluble in most organic solvents; slightly soluble in methanol | [1][4] |

| Structure | Monoclinic crystals (α and β polymorphs) | [1] |

Explosive Properties

This compound is a highly sensitive primary explosive, meaning it can be initiated by relatively low-energy stimuli such as impact, friction, heat, and electrostatic discharge.[4][7] This high sensitivity makes it an effective component in primer and detonator mixtures designed to initiate less sensitive secondary explosives.[3] While highly sensitive, it is reportedly less sensitive to shock and friction than mercury fulminate (B1208216) or lead azide.[1][7] Upon initiation, it decomposes rapidly, producing a variety of gaseous products and lead oxides.[4]

Table 2: Explosive Properties of Normal this compound

| Property | Value | Citations |

| Detonation Velocity | 5,200 m/s | [1][3][4] |

| Explosion Temperature | 265–280 °C (5-second test) | [1] |

| Decomposition Temperature | ~235 °C | [5] |

| Heat of Formation (ΔfH⁰) | -835 kJ/mol | [1] |

| Impact Sensitivity | Highly sensitive to impact | [3][4] |

| Friction Sensitivity | Highly sensitive to friction | [3][4] |

| Static Sensitivity | Particularly sensitive to electrostatic discharge | [1] |

| Decomposition Products | CO₂, CO, H₂O vapor, lead oxides, soot | [4][5] |

Synthesis and Experimental Protocols

Synthesis Protocols

The synthesis of this compound is hazardous and should only be performed by qualified professionals in a controlled laboratory setting. The most common methods involve a precipitation reaction in an aqueous solution.

Method 1: Reaction via Soluble Styphnate Salt

This is a widely used two-step industrial method that allows for better control over the final product's crystal morphology.[8]

-

Step 1: Formation of a Soluble Styphnate: Styphnic acid is reacted with a suitable metal carbonate or oxide, such as magnesium oxide, in water to form a water-soluble styphnate salt (e.g., magnesium styphnate).[8]

-

Step 2: Precipitation: A solution of a soluble lead salt, typically lead nitrate (B79036) or lead acetate, is slowly added to the magnesium styphnate solution, often at an elevated temperature (e.g., 60-70°C).[6][8] this compound, being poorly soluble, precipitates out of the solution.

-

Step 3: Conversion and Isolation: If a basic salt precipitates, a dilute acid (like nitric acid) may be added to convert it to the normal salt.[6] The resulting crystalline product is then filtered, washed with water to remove by-products, and carefully dried.

Method 2: Direct Reaction

This method involves the direct reaction of styphnic acid with a lead compound.

-

Reactants: Styphnic acid is mixed with lead(II) hydroxide (B78521) or lead(II) carbonate in an aqueous medium.[4][8]

-

Reaction: The components react directly to form this compound, which precipitates from the mixture.

-

Isolation: The product is isolated by filtration, washed, and dried.

Experimental Characterization Protocols

The characterization of this compound's explosive properties requires specialized equipment and strict adherence to safety protocols.

Impact Sensitivity: BAM Fallhammer Test

This test determines the sensitivity of a material to impact energy.

-

Apparatus: A BAM Fallhammer apparatus, consisting of a drop weight, anvil, and a sample confinement device (steel cylinders and guide ring).[9][10]

-

Procedure:

-

A small, measured sample of the substance (typically 40 mm³) is placed in the confinement device between two steel cylinders.[11]

-

A standard weight (e.g., 1 kg, 5 kg) is dropped from a known height onto the sample.[11]

-

The test begins at a specific energy level. A series of trials (e.g., 6 trials) is conducted.[11]

-

The outcome is observed for any sign of reaction, such as a flame, smoke, or audible report ("Go"). Absence of reaction is "No-Go".[9]

-

The drop height is adjusted up or down based on the result, following a standardized procedure (e.g., up-and-down method) to find the energy level with a 50% probability of initiation (E₅₀). The result is reported as the impact energy in Joules (J).

-

Friction Sensitivity: BAM Friction Test

This test determines the sensitivity of a material to frictional stimuli.

-

Apparatus: A BAM Friction apparatus, which includes a fixed porcelain peg and a motor-driven porcelain plate that moves back and forth.[12][13]

-

Procedure:

-

A small amount of the sample (approx. 10 mm³) is spread on the porcelain plate.[14]

-

The porcelain peg is lowered onto the sample, and a specific load is applied via a weighted arm. Loads can range from 0.5 kg to 36 kg (approx. 5 N to 360 N).[13]

-

The motor is activated, causing the plate to move under the peg one time over a distance of 10 mm.[13][14]

-

The outcome is observed for any reaction (crackling, sparks, flame, or explosion).

-

The test is repeated multiple times (e.g., 6 trials) at a given load to determine if a reaction occurs. The result is reported as the lowest load at which an initiation is observed.[14]

-

Thermal Stability: Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA)

These methods assess thermal stability by measuring heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Apparatus: A calibrated DSC or TGA instrument.

-

Procedure (General):

-

A small, precisely weighed sample (typically 1-5 mg) is placed in a sample pan (e.g., aluminum).[15]

-

The sample is heated in a controlled atmosphere (usually inert, like nitrogen) at a constant rate (e.g., 5 or 10 °C/min).[15][16]

-

DSC: The instrument records the heat flow to or from the sample. An endotherm (e.g., for dehydration) or an exotherm (for decomposition) is observed. The onset temperature and peak temperature of the decomposition exotherm are key indicators of thermal stability.[16]

-

TGA: The instrument records the mass of the sample as it is heated. The temperature at which significant mass loss begins indicates the onset of decomposition.[17]

-

Detonation Velocity Measurement

-

Apparatus: High-speed camera, optical fibers, or piezoelectric pins coupled with a timing system.

-

Procedure (Optical Method):

-

A column of the explosive of a known length and density is prepared.[2]

-

Optical fibers are placed at precise, known intervals along the explosive column.[2]

-

The explosive is initiated at one end.

-

As the detonation front propagates down the column, it triggers a light signal in each fiber.

-

A high-speed data acquisition system records the time at which each fiber is triggered.

-

The detonation velocity is calculated by dividing the known distance between the fibers by the measured time interval.[3]

-

Safety and Handling

This compound is an extremely dangerous material that presents both explosive and toxicological hazards.

-

Explosion Hazard: It is highly sensitive to impact, friction, heat, and static electricity. It must be handled in small quantities, using non-sparking tools, and on grounded surfaces. It is typically stored and transported while wetted with at least 20% water or a water/alcohol mixture to reduce its sensitivity.[5]

-

Toxicity: As a lead compound, it is highly toxic. Inhalation or ingestion of this compound can lead to heavy metal poisoning, affecting the nervous, renal, and hematopoietic systems.[1][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, must be worn at all times when handling the material. All work should be conducted in a well-ventilated fume hood.

Disposal must be carried out via controlled chemical decomposition by trained personnel and in accordance with hazardous waste regulations.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmt.edu [nmt.edu]

- 4. US3002012A - Method for the preparation of normal this compound - Google Patents [patents.google.com]

- 5. osti.gov [osti.gov]

- 6. US4029530A - Method of forming this compound ammunition priming mixture - Google Patents [patents.google.com]

- 7. US2150653A - Normal this compound and a method of making it - Google Patents [patents.google.com]

- 8. This compound|Primary Explosive for Research [benchchem.com]

- 9. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]

- 10. fauske.com [fauske.com]

- 11. matec-conferences.org [matec-conferences.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. utec-corp.com [utec-corp.com]

- 14. etusersgroup.org [etusersgroup.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. mse.washington.edu [mse.washington.edu]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Discovery and History of Lead Styphnate Synthesis

Abstract

This compound (lead 2,4,6-trinitroresorcinate) is a primary explosive extensively used in priming compositions for detonators and other explosive initiators. Its discovery marked a significant advancement in explosive technology, offering a more stable and reliable alternative to previously used compounds like mercury fulminate. This technical guide provides a comprehensive overview of the history of this compound, from its initial discovery to the evolution of its synthesis methodologies. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the chemical processes involved, tailored for a scientific audience.

Discovery and Historical Context

The journey to the synthesis of this compound began with the discovery of its parent compound, styphnic acid (2,4,6-trinitro-1,3-benzenediol). In 1846, Scottish chemist John Stenhouse was the first to synthesize styphnic acid through the nitration of various plant extracts. However, the explosive potential of its metallic salts was not realized until the early 20th century.

The critical breakthrough is credited to Dr. Edmund Herz, a German chemist. In 1914, Herz filed a patent for the synthesis of this compound, recognizing its excellent properties as a primary explosive. His work demonstrated that this compound possessed superior chemical stability compared to mercury fulminate, which was the standard initiating explosive at the time but was prone to degradation and undesirable reactions with other metals. This discovery paved the way for the large-scale industrial production and widespread adoption of this compound in both military and civilian applications, fundamentally improving the safety and reliability of explosive trains.

Evolution of Synthesis Methodologies

The synthesis of this compound fundamentally involves a double displacement reaction between a soluble lead salt and a soluble salt of styphnic acid. Over the decades, the process has been refined to control crystal morphology, purity, and safety.

The Conventional Process (Herz's Method)

The traditional and most widely used method is based on Herz's original work. It involves the reaction of lead nitrate (B79036) with a pre-formed solution of magnesium styphnate. This indirect method is favored because it allows for better control over the precipitation and crystallization process.

Experimental Protocol: Conventional Synthesis of this compound

-

Preparation of Magnesium Styphnate Solution:

-

A suspension of styphnic acid in distilled water is prepared in a reaction vessel.

-

A slight excess of basic magnesium carbonate (Mg(OH)₂·4MgCO₃·H₂O) is slowly added to the styphnic acid suspension with constant stirring.

-

The mixture is heated to approximately 60-70°C to ensure the complete neutralization of the acid, which is indicated by the cessation of CO₂ evolution.

-

The resulting solution of magnesium styphnate is filtered to remove any unreacted magnesium carbonate and other insoluble impurities.

-

-

Preparation of Lead Nitrate Solution:

-

A solution of lead(II) nitrate is prepared by dissolving the salt in distilled water in a separate vessel. A small amount of acetic acid may be added to prevent the hydrolysis of the lead salt.

-

-

Precipitation of this compound:

-

The filtered magnesium styphnate solution is added to the lead nitrate solution under controlled conditions of temperature (typically 50-60°C) and vigorous stirring.

-

This compound precipitates immediately as a fine crystalline solid. The crystal habit can be influenced by the rate of addition, temperature, and presence of additives.

-

-

Isolation and Purification:

-

The precipitated this compound is collected by filtration.

-

It is then washed thoroughly with distilled water to remove the soluble magnesium nitrate byproduct and any excess reactants.

-

The final product is carefully dried under controlled low-temperature and low-humidity conditions to prevent decomposition and ensure stability.

-

Caption: Experimental workflow for the conventional synthesis of this compound.

Direct Synthesis Methods

To simplify the process and reduce waste streams, direct synthesis methods have been developed. These methods bypass the creation of an intermediate styphnate salt and react a lead compound directly with styphnic acid.

Experimental Protocol: Direct Synthesis from Lead Oxide

-

Preparation of Styphnic Acid Slurry:

-

A slurry of styphnic acid is prepared in hot distilled water (e.g., 80-90°C) with vigorous stirring.

-

-

Reaction with Lead Oxide:

-

Lead(II) oxide (litharge, PbO) is slowly added to the hot styphnic acid slurry.

-

The reaction is highly exothermic and requires careful control of the addition rate and temperature to prevent runaway reactions.

-

The mixture is stirred until the reaction is complete, which is often indicated by a color change from the yellow of PbO to the characteristic orange-red of this compound.

-

-

Isolation and Purification:

-

The resulting this compound product is hot-filtered to remove any unreacted lead oxide.

-

The filtrate is allowed to cool, during which purer this compound may crystallize. Alternatively, the hot-filtered solid is washed thoroughly with hot water.

-

The product is dried under the same controlled conditions as the conventional method.

-

Quantitative Data and Comparison of Methods

The choice of synthesis method significantly impacts the physical and chemical properties of the final this compound product. The following table summarizes typical quantitative data from different synthesis routes.

| Parameter | Conventional Method | Direct Method (from PbO) |

| Typical Yield (%) | 92 - 98% | 88 - 95% |

| Purity (%) | > 99% | 97 - 99% |

| Typical Crystal Form | Monohydrate, Orthorhombic | Basic, Monoclinic |

| Crystal Density (g/cm³)† | ~3.02 | ~3.21 |

| Particle Size Range (µm) | 20 - 150 (Controllable) | 10 - 100 |

| Impact Sensitivity (J) | 2.5 - 3.5 | 3.0 - 4.5 |

†Note: Density can vary based on the specific crystal form (e.g., monohydrate, basic, anhydrous) obtained.

Core Chemical Pathways

The fundamental chemical reaction in both methods is the reaction between the lead(II) ion (Pb²⁺) and the styphnate anion (C₆H(NO₂)₃O₂²⁻).

Caption: Comparison of the core chemical pathways in this compound synthesis.

Conclusion

From its discovery by Edmund Herz in 1914, this compound has become an indispensable component in explosive technology. The evolution from the conventional indirect synthesis to more direct methods reflects a continuous drive for improved safety, efficiency, and control over the final product's properties. The detailed protocols and comparative data provided in this guide offer a valuable resource for researchers and professionals, enabling a deeper understanding of this critical energetic material and a solid foundation for future innovation in the field.

An In-Depth Technical Guide to the Polymorphs of Lead Styphnate: α and β Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha (α) and beta (β) polymorphs of lead styphnate (lead 2,4,6-trinitroresorcinate), a primary explosive of significant interest in energetic materials science. This document details their structural characteristics, synthesis protocols, and key properties, presenting quantitative data in a comparative format.

Introduction to this compound and its Polymorphism

This compound (C₆HN₃O₈Pb) is the lead salt of styphnic acid and is widely used as a component in primers and detonators to initiate less sensitive secondary explosives.[1][2] It is known to exist in various forms, including different polymorphs, hydrates, and basic salts.[1] Among these, the α and β polymorphs of normal this compound are of particular importance due to their distinct physical properties and sensitivities. Both polymorphs crystallize in the monoclinic system.[1][2]

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the study of energetic materials. Different polymorphs of the same compound can exhibit significant variations in properties such as density, stability, and sensitivity to stimuli like impact, friction, and electrostatic discharge. Understanding and controlling the polymorphic form of this compound is therefore crucial for ensuring the safety, reliability, and performance of explosive devices.

Quantitative Data Summary

The following tables summarize the available quantitative data for the α and β polymorphs of this compound. It is important to note that much of the publicly available literature on this compound does not differentiate between the two polymorphs, referring to the compound as "normal this compound." The data presented here is based on sources that have specifically identified the polymorphs.

Table 1: Crystallographic and Physical Properties

| Property | α-Lead Styphnate | β-Lead Styphnate | General this compound (Polymorph not specified) |

| Crystal System | Monoclinic[1][2] | Monoclinic[1][2] | Monoclinic |

| Space Group | P 2/c[2] | Not explicitly found in search results | - |

| Molecules per Unit Cell (Z) | 2[2] | Not explicitly found in search results | - |

| Density (g/cm³) | Not explicitly found in search results | Not explicitly found in search results | 3.06 - 3.1 (monohydrate)[1], 2.9 (anhydrous)[1] |

Table 2: Sensitivity and Explosive Properties

| Property | α-Lead Styphnate | β-Lead Styphnate | General this compound (Polymorph not specified) |

| Impact Sensitivity | Not explicitly found in search results | Not explicitly found in search results | High[1], Less sensitive than mercury fulminate (B1208216) or lead azide[1] |

| Friction Sensitivity | Not explicitly found in search results | Not explicitly found in search results | High[1], Less sensitive than mercury fulminate or lead azide[1] |

| Electrostatic Sensitivity | Not explicitly found in search results | Not explicitly found in search results | Particularly sensitive, especially long, thin crystals[1] |

| Detonation Velocity (m/s) | Not explicitly found in search results | Not explicitly found in search results | 5200[1] |

| Explosion Temperature (°C) | Not explicitly found in search results | Ignition at 250°C (523 K) for RD 1349 (β polymorph) | 265–280 (after 5 seconds)[1] |

| Heat of Formation (kJ/mol) | Not explicitly found in search results | Not explicitly found in search results | -835[1] |

Experimental Protocols

The synthesis of this compound generally involves the reaction of a soluble lead salt with styphnic acid or a styphnate salt. The specific conditions of the reaction, such as temperature, pH, and the presence of additives, can influence the resulting polymorph.

Synthesis of α-Lead Styphnate

The formation of the α-polymorph is generally favored at elevated temperatures.

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂).

-

Prepare a separate aqueous solution of magnesium styphnate ({C₆N₃O₈}Mg). This is often prepared by reacting styphnic acid with magnesium oxide or carbonate.[2]

-

-

Reaction Conditions:

-

Precipitation:

-

The lead nitrate solution is slowly added to the heated, acidified magnesium styphnate solution with constant stirring.

-

α-Normal this compound precipitates out of the solution due to its low solubility.

-

-

Isolation and Purification:

-

The precipitate is collected by filtration.

-

The collected solid is washed with water and then with a suitable solvent like methanol (B129727) to remove any soluble impurities.

-

The final product is carefully dried under controlled conditions.

-

Synthesis of β-Lead Styphnate

Detailed experimental protocols for the specific synthesis of the β-polymorph of normal this compound are not as readily available in the reviewed literature. However, it is understood that variations in the synthetic conditions, such as lower temperatures or the presence of specific additives, can favor the formation of the β-polymorph. One identified form of the beta polymorph, designated RD 1349, is described as consisting of fine, needle-like crystals.

Reaction Pathways and Experimental Workflows

The synthesis and decomposition of this compound involve key chemical transformations. The following diagrams illustrate these processes.

Synthesis of this compound via Metathesis

The synthesis of this compound often proceeds through a double displacement (metathesis) reaction. A common route involves the use of an intermediate salt, such as magnesium styphnate, which allows for better control over the precipitation process.

Caption: Synthesis of this compound via a magnesium styphnate intermediate.

Experimental Workflow for Polymorph Characterization

The characterization of this compound polymorphs involves a series of analytical techniques to determine their crystal structure, purity, and physical properties.

Caption: Experimental workflow for the characterization of this compound polymorphs.

Thermal Decomposition of Normal this compound

The thermal decomposition of normal this compound monohydrate is a multi-step process. Initially, there is an endothermic loss of water, followed by a highly exothermic decomposition of the anhydrous material.

Caption: Thermal decomposition pathway of normal this compound monohydrate.

Conclusion

The α and β polymorphs of this compound represent a significant area of study within energetic materials science. While both are known to be monoclinic, a comprehensive, direct comparison of their quantitative properties is limited by the available literature. The synthesis of the α-polymorph is favored by higher temperatures and acidic conditions. Further research is required to fully elucidate the specific synthesis conditions for the β-polymorph and to provide a complete comparative analysis of the properties of both forms. The methodologies and pathways outlined in this guide provide a foundational understanding for researchers in this field.

References

An In-depth Technical Guide to the Core Chemical Differences Between Basic and Normal Lead Styphnate

Authored for: Researchers, Scientists, and Chemical Professionals

This technical guide provides a comprehensive examination of the chemical and physical distinctions between normal lead styphnate and basic this compound. Both are critical primary explosives used in initiation systems, but their synthesis, structure, and resultant properties differ significantly, impacting their performance and application. This document details their structural variations, synthesis protocols, comparative properties through tabulated data, and methods for analytical characterization.

Chemical Structure and Composition

The fundamental difference between normal and basic this compound lies in their chemical composition and crystal structure. Both are lead salts of styphnic acid (2,4,6-trinitroresorcinol).

-

Normal this compound (NLS) : This is the neutral lead(II) salt of styphnic acid, with the chemical formula C₆HN₃O₈Pb.[1] It most commonly exists as a monohydrate and is known to have various polymorphs, including α and β monoclinic crystals.[1] In its structure, the lead centers are seven-coordinate, bridged by oxygen atoms, with a water molecule coordinated to the metal.[1]

-

Basic this compound (BLS) : This term refers to a family of compounds rather than a single stoichiometric entity. These are basic salts that incorporate additional lead oxide or lead hydroxide (B78521) moieties into the crystal lattice. This results in a higher lead content compared to the normal salt.[2] Various forms, such as monobasic, dibasic, and tribasic this compound, have been identified.[1][3] A notable crystalline form is a yellow to tan-yellow orthorhombic structure, which exhibits distinct physical and explosive properties from NLS and other basic varieties.[2]

Caption: Conceptual relationship of reactants forming normal vs. basic this compound.

Synthesis Methodologies

The preparative chemistry for normal and basic this compound differs primarily in the control of pH. The formation of basic salts is favored in alkaline conditions.

Experimental Protocol 1: Synthesis of Normal this compound (via Magnesium Styphnate Intermediate)

This widely used two-step method allows for greater control over the final product's properties.[4]

-

Preparation of Magnesium Styphnate: Styphnic acid is reacted with magnesium carbonate or oxide in an aqueous medium. The resulting magnesium styphnate is water-soluble.[4]

-

Metathesis Reaction: A solution of a soluble lead salt, typically lead nitrate, is slowly added to the magnesium styphnate solution.[4]

-

Precipitation and Control: this compound precipitates due to its low water solubility.[4] The pH is critically maintained between 2.5 and 3.0, often with the addition of nitric acid, to prevent the formation of basic lead styphnates.[4] The reaction temperature is typically held around 60°C to favor the formation of the crystalline α-polymorph.[4]

-

Isolation: The precipitate is filtered, washed with water, and dried under controlled conditions.[5]

Caption: Workflow for the synthesis of Normal this compound.

Experimental Protocol 2: Synthesis of Basic this compound (Orthorhombic Crystals)

This protocol describes a controlled process for producing a specific, highly crystalline form of basic this compound.[2]

-

Solution Preparation: An aqueous solution of a soluble styphnate (e.g., sodium styphnate) is prepared. A crystallization-controlling agent, such as dinitrosoresorcinol, and a solvent for basic this compound, like ammonium (B1175870) acetate, are added.[2]

-

pH Adjustment: The pH of the solution is carefully adjusted to between 5.5 and 6.5 at 25°C.[2]

-

Simultaneous Addition: The solution is heated to 60-70°C. A solution of a lead salt (e.g., lead nitrate) and a solution of ammonium hydroxide are then added simultaneously and at controlled rates while agitating the mixture.[2]

-

Precipitation and Isolation: The yellow orthorhombic crystals of basic this compound precipitate from the solution. The product is then filtered, washed (e.g., with alcohol and ether), and air-dried at a temperature below 50°C.[2]

Caption: Workflow for the controlled synthesis of Basic this compound.

Comparative Physicochemical and Explosive Properties

The structural differences between NLS and BLS give rise to distinct physical and energetic characteristics.

Table 1: Comparison of General and Physical Properties

| Property | Normal this compound | Basic this compound |

| Chemical Formula | C₆HN₃O₈Pb[1] | Varies (incorporates PbO/Pb(OH)₂) |

| Molar Mass | 450.29 g/mol [1] | Higher than normal form |

| Color | Yellow to reddish-brown[1] | Yellow to tan-yellow (orthorhombic)[2] |

| Crystal System | Monoclinic (α, β polymorphs)[1] | Orthorhombic (specific variety)[2] |

| Crystal Density | 3.06 - 3.1 g/cm³[1] | Not specified, but generally higher |

| Apparent Density | ~1.12 g/cm³[2] | ~1.67 g/cm³ (orthorhombic variety)[2] |

| Lead Content (%) | ~43.4%[6] | ~59.98%[2] |

Table 2: Comparison of Explosive and Thermal Properties

| Property | Normal this compound | Basic this compound |

| Detonation Velocity | 5200 m/s[1][5] | Not specified, but has greater explosive force[2] |

| Sensitivity | High sensitivity to shock, friction, and static electricity.[1] | Orthorhombic form is more sensitive to frictional impact than other varieties.[2] |

| Thermal Stability | Threshold at ~150°C[3] | Higher stability; mono- and dibasic forms stable to ~295°C.[3] |

| Explosion Temp. (5s) | 265–280 °C[1] | Higher than normal form |

| Heat of Reaction | 1960 J/g[7] | 1170 J/g[7] |

The data reveals that while basic this compound possesses greater thermal stability, certain crystalline forms can exhibit higher sensitivity to frictional impact and a greater explosive force, as indicated by sand bomb tests.[2][3] The significantly lower heat of reaction for BLS reflects a smaller number of reactive nitro groups per unit mass due to the higher lead content.[7]

Analytical Characterization Protocols

Distinguishing between normal and basic this compound, as well as their various polymorphs, requires specific analytical techniques.

Protocol 1: X-ray Diffraction (XRD) for Structural Analysis

XRD is the definitive method for identifying the crystalline phase and structure. The interplanar distances obtained from X-ray powder diagrams provide a unique fingerprint for each crystalline form, conclusively differentiating between normal and basic varieties and their respective polymorphs.[2]

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to measure thermochemical properties. By heating a small sample at a controlled rate, one can determine the onset of decomposition, explosion temperature, and heat of reaction. The thermal decomposition of normal this compound monohydrate shows an initial endotherm for water loss, followed by a strong exotherm for decomposition, while basic this compound typically shows a single large exothermic peak.[7]

Protocol 3: Infrared (IR) Spectroscopy

IR spectroscopy can be used to quickly distinguish between the two types. The presence of hydroxyl groups in basic this compound and differences in the metal-oxygen bonding environment result in unique IR spectra compared to the normal salt.[8]

Caption: Logical workflow for the analytical characterization of a this compound sample.

Conclusion

The distinction between normal and basic this compound is rooted in fundamental chemical principles of stoichiometry and pH control during synthesis. Normal this compound is a well-defined neutral salt, while basic this compound represents a class of compounds with incorporated lead hydroxide/oxide, leading to a higher lead content, greater apparent density, and enhanced thermal stability.[2][3] However, specific crystalline forms of basic this compound can exhibit increased sensitivity to frictional impact and greater explosive force.[2] These differences are critical for their application in priming compositions, where precise control over sensitivity, stability, and density is paramount for reliable and safe performance. The selection between normal and basic this compound for a given application is therefore a careful balance of these competing properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US2265230A - Basic this compound and a process of making it - Google Patents [patents.google.com]

- 3. Green primaries: Environmentally friendly energetic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|Primary Explosive for Research [benchchem.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. cdn.preterhuman.net [cdn.preterhuman.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Lead Styphnate Initiation

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of lead styphnate, a primary explosive critical in initiator systems. The document is intended for researchers, scientists, and professionals in drug development and energetic materials science, offering a detailed examination of the chemical transformations, kinetics, and experimental methodologies associated with the thermal initiation of this compound.

Introduction to this compound

This compound (lead(II) 2,4,6-trinitrobenzene-1,3-bis(olate)) is the lead salt of styphnic acid and is a key component in percussion primers and detonators.[1][2] Its utility stems from its high sensitivity to stimuli such as heat, friction, and electrostatic discharge, which allows it to initiate the detonation of less sensitive secondary explosives.[1] It exists in various polymorphs, hydrates, and basic salts, with normal this compound monohydrate being a common form.[2] The thermal behavior of this compound is a critical aspect of its performance and safety, and understanding its decomposition mechanism is paramount for the development of stable and reliable initiator compositions.

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process that can be influenced by factors such as its crystal form (monohydrate or anhydrous), particle size, and the rate of heating.[1] The process for the commonly used monohydrate form is generally understood to occur in distinct stages.

Dehydration

The initial step in the thermal decomposition of this compound monohydrate is the loss of its water of crystallization.[3][4] This dehydration process typically occurs at temperatures around 110-120°C.[3][4] The loss of water can cause the crystals to fracture, creating a larger internal surface area, which can influence the subsequent decomposition kinetics.[3] Studies using Differential Scanning Calorimetry (DSC) have identified a low-temperature endotherm corresponding to this dehydration process.[5][6]

Decomposition and Initiation

Following dehydration, the anhydrous this compound undergoes a rapid and highly exothermic decomposition at higher temperatures.[3] The decomposition of basic this compound has been shown to follow a second-order autocatalytic rate law, where the reaction is initially controlled by the "nucleation of reactive molecules" on the crystal surfaces or glide planes.[7] This is followed by the growth of these nuclei and their subsequent reaction in the bulk material.[7] The decomposition of normal this compound has been suggested to follow a first-order reaction.[5]

The decomposition process is a deflagration-to-detonation transition that produces a hot flame, capable of initiating secondary explosives.[1] The final decomposition products include carbon dioxide, carbon monoxide, water vapor, lead oxide, and soot particles.[8]

A proposed logical sequence for the thermal decomposition is illustrated in the diagram below.

Quantitative Data on Thermal Decomposition

The thermal decomposition of normal and basic this compound has been characterized by several key kinetic and thermodynamic parameters. The following tables summarize the quantitative data from various studies.

Table 1: Thermal Decomposition Parameters for Normal this compound

| Parameter | Value | Experimental Conditions | Reference |

| Activation Energy (Ea) | 184 ± 11 kJ/mol | DSC, 5 K/min heating rate | [5][6] |

| Activation Energy (Ea) | 33 kcal/mol (~138 kJ/mol) | Decomposition between 195°C and 229°C | [1] |

| Activation Energy (Ea) | 46.7 kcal/mol (~195 kJ/mol) | Large crystals, decomposition between 200°C and 228°C | [1] |

| Arrhenius Pre-exponential (log₁₀A, s⁻¹) | 14.9 ± 0.5 | DSC, 5 K/min heating rate | [5][6] |

| Heat of Reaction | 1960 ± 70 J/g | DSC | [5][6] |

| Reaction Order (n) | 1.0 ± 0.1 | DSC line shape analysis | [5] |

| Ignition Temperature | 518 K - 542 K | DSC, 5 K/min heating rate | [5][6] |

| Detonation Velocity | 5.2 km/s | - | [2] |

Table 2: Thermal Decomposition Parameters for Basic this compound

| Parameter | Value | Experimental Conditions | Reference |

| Activation Energy (Ea) | 203 ± 12 kJ/mol | DSC, 5 K/min heating rate | [5] |

| Activation Energy (Ea) | 197 kJ/mol | Isothermal decomposition near ignition temperature (521–525 K) | [7] |

| Arrhenius Pre-exponential (log₁₀A, s⁻¹) | 17.7 ± 0.5 | DSC, 5 K/min heating rate | [5] |

| Arrhenius Pre-exponential (log₁₀A, s⁻¹) | 17.9 | Isothermal decomposition near ignition temperature (521–525 K) | [7] |

| Heat of Reaction | 1170 ± 45 J/g | DSC | [5] |

| Reaction Order (n) | 1.2 ± 0.1 | DSC line shape analysis | [5] |

| Ignition Temperature | 505 K - 525 K | DSC, 5 K/min heating rate | [5] |

Experimental Protocols

The study of the thermal decomposition of this compound primarily relies on thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal properties such as melting points, phase transitions, and heats of reaction.

Methodology:

-

A small, precisely weighed sample of this compound (typically in the milligram range) is placed in an aluminum sample pan.

-

An empty pan is used as a reference.

-

The sample and reference are placed in the DSC furnace.

-

The furnace is heated at a constant, predetermined rate (e.g., 5 K/min) under an inert atmosphere, such as nitrogen.[5]

-

The heat flow to the sample is measured relative to the reference throughout the programmed temperature range.

-

The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events like dehydration and decomposition.[5][6]

-

Kinetic parameters such as activation energy and the Arrhenius pre-exponential factor can be determined from the DSC data using methods like Kissinger's analysis.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for studying processes that involve mass loss, such as dehydration and decomposition.

Methodology:

-

A small, accurately weighed sample of this compound is placed in a tared TGA sample pan.

-

The pan is suspended from a sensitive microbalance within a furnace.

-

The furnace is heated according to a specified temperature program under a controlled atmosphere.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve provides information on the temperature at which mass loss occurs and the magnitude of the mass change, allowing for the quantification of processes like the loss of crystal water.[4][9]

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by dehydration, followed by a rapid, exothermic decomposition. The kinetics of this decomposition can be described by autocatalytic or first-order models depending on the specific form of the this compound. Thermoanalytical techniques such as DSC and TGA are essential for characterizing the thermal behavior and determining the kinetic parameters of this energetic material. A thorough understanding of these processes is crucial for ensuring the safety, reliability, and performance of this compound in its applications as a primary explosive. Further research is needed to fully elucidate the detailed chemical pathways and intermediate species involved in the decomposition mechanism.

References

- 1. This compound|Primary Explosive for Research [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The thermal decomposition of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. Stability of Pyrotechnic Composition in Flame Detonator Exposed to Severe Thermal Stimulus [crcu.jlu.edu.cn]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. Stability of pyrotechnic composition in flame detonator exposed to severe thermal stimulus [journal.hep.com.cn]

An In-Depth Technical Guide to the Solubility of Lead Styphnate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead styphnate in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for handling this energetic material.

Core Data Presentation: Solubility of this compound

This compound (lead 2,4,6-trinitroresorcinate) is a primary explosive known for its low solubility in water and most common organic solvents.[1][2] This property is critical for its synthesis, handling, and application in detonator compositions. The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Water (cold) | 25 | 0.08 | [1] |

| Water (hot) | Not Specified | 0.84 | [1] |

| Acetone (B3395972) | 25 | 6.0 | [1] |

| Methanol | Not Specified | Slightly soluble | [3] |

It is consistently reported that this compound is "practically insoluble in most organic solvents."[4] While qualitative statements indicate it is more soluble in acetone and methyl alcohol, precise quantitative data for a broader range of organic solvents remains limited in publicly available literature.[2]

Experimental Protocols for Solubility Determination

While a standardized, publicly available protocol specifically for this compound solubility is not documented, a robust experimental procedure can be constructed based on established methods for energetic materials and analytical chemistry. The following protocol outlines a comprehensive approach to determine the solubility of this compound.

Materials and Equipment

-

This compound: High purity, characterized material.

-

Solvents: HPLC-grade water, methanol, acetone, ethanol, and other relevant organic solvents.

-

Analytical Balance: Readable to at least 0.1 mg.

-

Constant Temperature Bath/Shaker: Capable of maintaining a stable temperature (e.g., 25 °C ± 0.1 °C).

-

Filtration System: Syringe filters (e.g., 0.22 µm PTFE) or vacuum filtration with appropriate filter paper.

-

Volumetric Glassware: Calibrated flasks and pipettes.

-

Analytical Instrumentation:

-

Atomic Absorption Spectrometer (AAS) with a lead hollow cathode lamp.

-

UV-Vis Spectrophotometer.

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector).

-

Experimental Procedure: Isothermal Saturation Method

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed container. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the sealed containers in a constant temperature shaker bath. Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved this compound.

-

Phase Separation: After equilibration, allow the samples to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation. Immediately filter the solution using a syringe filter to remove any suspended solid particles.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the calibrated range of the chosen analytical instrument.

-

Quantification: Analyze the diluted samples using one of the following analytical methods:

-

Atomic Absorption Spectroscopy (AAS):

-

Principle: Measures the absorption of light by free lead atoms in the gaseous state.[5]

-

Procedure: Prepare a series of standard solutions of a soluble lead salt (e.g., lead nitrate) of known concentrations.[6][7] Aspirate the standards and the diluted sample solutions into the AAS instrument and measure the absorbance at the characteristic wavelength for lead (283.3 nm).[3] Construct a calibration curve and determine the concentration of lead in the sample.

-

-

UV-Vis Spectrophotometry:

-

Principle: The styphnate ion exhibits strong absorbance in the UV-Vis region.

-

Procedure: Prepare standard solutions of a soluble styphnate salt (e.g., sodium styphnate) or dissolve a known mass of this compound in a suitable solvent (e.g., acetone) to create standards. Determine the wavelength of maximum absorbance (λmax).[8] Measure the absorbance of the standards and the diluted sample solutions at λmax.[9] Use the calibration curve to determine the concentration of the styphnate ion.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: Separates the styphnate ion from other components, followed by quantification.

-

Procedure: Develop a suitable HPLC method, likely using a reversed-phase column and a mobile phase of buffered acetonitrile (B52724) or methanol.[10] Inject standard solutions of a styphnate salt and the diluted sample solutions.[11] The concentration is determined by comparing the peak area of the sample to a calibration curve generated from the standards.[12]

-

-

-

Calculation of Solubility: From the determined concentration of lead or styphnate in the diluted solution, calculate the original concentration in the saturated solution and express the solubility in g/100 g of solvent.

Mandatory Visualizations

Synthesis of this compound Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via the reaction of a soluble lead salt with styphnic acid.

Caption: A simplified workflow for the synthesis of this compound.

Analytical Workflow for Solubility Determination

This diagram outlines the logical steps involved in the experimental determination of this compound solubility.

Caption: A logical workflow for the experimental determination of solubility.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 3. ftwingate.org [ftwingate.org]

- 4. Atomic absorption spectroscopic determination of lead extracted from acid-solubilized tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. Lead- Determination by AAS | OIV [oiv.int]

- 7. nemi.gov [nemi.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. investigacion.unirioja.es [investigacion.unirioja.es]

- 11. Trace detection of styphnate from pre- and post-blast samples by hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC-CAD Response Factors | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Physical Properties and Crystal Habit of Lead Styphnate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and diverse crystal habits of lead styphnate (lead 2,4,6-trinitroresorcinate), a primary explosive of significant interest in energetic materials science. This document is intended to serve as a detailed resource, presenting quantitative data in a structured format, outlining experimental protocols for characterization, and visualizing the relationships between its various crystalline forms.

Physical and Chemical Properties

This compound is a yellow to dark brown crystalline solid known for its high sensitivity to stimuli such as heat, friction, and electrostatic discharge.[1][2] It is primarily used as an initiating explosive in primers and detonators.[2][3] The compound's performance and safety characteristics are intrinsically linked to its physical properties and crystalline structure.

Quantitative Data Summary

The key physical and explosive properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆HN₃O₈Pb | [1] |

| Molecular Weight | 450.3 g/mol | [1] |

| Color/Form | Orange-yellow to dark brown crystalline solid | [1][4] |

| Density | 2.9 - 3.1 g/cm³ | [1][5] |

| Melting Point | Decomposes, does not have a true melting point | [2] |

| Decomposition Temperature | ~235 °C | [4] |

| Solubility | Poorly soluble in water and methanol; practically insoluble in most organic solvents. | [2][4][5] |

| Hygroscopicity | Non-hygroscopic | [4] |

Table 2: Explosive and Thermal Properties of this compound

| Property | Value | References |

| Detonation Velocity | 5,200 m/s | [5][6] |

| Explosion Temperature (5s) | 265–280 °C | [7] |

| Flash Point | 310-330 °C | [4] |

| Heat of Formation | -835 kJ/mol | [7] |

| Shock Sensitivity | High | [5] |

| Friction Sensitivity | High | [5] |

Crystal Habit and Polymorphism

This compound is known to exist in various polymorphic forms, hydrates, and basic salts, each exhibiting distinct crystal habits that significantly influence its sensitivity and performance.[5] The term "crystal habit" refers to the characteristic external shape of a crystal.

Crystalline Forms of this compound

Several crystalline forms of this compound have been identified and studied:

-

Normal this compound Monohydrate : This is a common form and exists as α and β polymorphs, both of which are monoclinic crystals.[5][7] The α-polymorph has a P 2/c space group.[1]

-

Basic this compound : This form can be produced as yellow orthorhombic crystals, often in the shape of tabular rectangular parallelopipeds.[8] Another form appears as red, diamond-shaped crystals.[8]

-

Anhydrous this compound : The loss of water from the monohydrate form results in a more sensitive anhydrous material.[7]

-

Other Forms : Monobasic, tribasic, and pentabasic hydrates have also been reported.[5]

The crystal habit of normal this compound monohydrate is often described as six-sided crystals or small rectangular crystals.[3][5] The morphology can be controlled to produce different shapes, from elongated needles to tabular forms, which in turn affects handling and explosive properties.[1] Long, thin crystals are noted to be particularly sensitive to static electricity.[3][5]

Visualization of this compound Forms

The following diagram illustrates the relationships between the different forms of this compound.

Caption: Relationship between precursors and various crystalline forms of this compound.

Experimental Protocols

The characterization of this compound's physical properties and crystal habit involves a range of analytical techniques. Detailed methodologies for key experiments are outlined below.

Synthesis of Normal this compound Monohydrate

This protocol is based on the widely used two-step process involving a magnesium styphnate intermediate, which allows for better control over the final product's properties.[1]

Objective: To synthesize crystalline normal this compound monohydrate.

Materials:

-

Styphnic acid

-

Magnesium carbonate (MgCO₃) or Magnesium oxide (MgO)

-

Lead nitrate (B79036) (Pb(NO₃)₂) or Lead acetate (B1210297) (Pb(CH₃COO)₂)

-

Deionized water

Procedure:

-

Formation of Magnesium Styphnate:

-

In an aqueous medium, react styphnic acid with either magnesium carbonate or magnesium oxide.

-

The reaction yields a water-soluble magnesium styphnate solution.

-

Filter the solution to remove any unreacted solids.

-

-

Precipitation of this compound:

-

Prepare a separate aqueous solution of a soluble lead salt (e.g., lead nitrate).

-

Slowly add the lead salt solution to the magnesium styphnate solution with constant stirring.

-

Due to its low solubility, this compound will precipitate out of the solution.

-

The temperature of the solutions is preferably maintained around 60-65°C.[4]

-

-

Recovery and Washing:

-

Collect the precipitate by filtration.

-

Wash the collected crystals with deionized water to remove any soluble by-products.

-

Further washing with alcohol and then ether can be performed for drying.[8]

-

-

Drying:

-

Air-dry the final product at a temperature below 50°C.[8]

-

Characterization of Crystal Structure by X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline form (polymorph) of this compound.

Objective: To identify the crystal structure and polymorphic form of a this compound sample.

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

-

Sample Preparation:

-

A small amount of the dry, powdered this compound sample is carefully loaded into a sample holder. Ensure a flat, smooth surface.

-

-

Data Collection:

-

Mount the sample holder in the diffractometer.

-

Set the instrument parameters (e.g., voltage, current, scan range of 2θ, step size, and scan speed).

-

Initiate the X-ray scan. The instrument will measure the intensity of the diffracted X-rays at different angles.

-

-

Data Analysis:

-

The output is a diffractogram, which is a plot of diffraction intensity versus the 2θ angle.

-

Compare the peak positions (d-spacings) and relative intensities of the experimental diffractogram with standard patterns from crystallographic databases for known polymorphs of this compound (e.g., α- and β-monoclinic forms).[3]

-

The matching of the experimental pattern to a standard pattern confirms the identity of the polymorph.

-

Morphological Analysis by Scanning Electron Microscopy (SEM)

SEM is used to visualize the crystal habit (shape and size) of the this compound particles.

Objective: To determine the morphology and particle size distribution of this compound crystals.

Instrumentation:

-

Scanning Electron Microscope (SEM)

Procedure:

-

Sample Preparation:

-

A small amount of the dry this compound powder is mounted onto an SEM stub using double-sided carbon tape.

-

The sample is then sputter-coated with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

-

Imaging:

-

The stub is placed into the SEM chamber, and the chamber is evacuated.

-

An electron beam is scanned across the sample surface.

-

Secondary electrons emitted from the surface are collected by a detector to form an image.

-

Images are captured at various magnifications to observe the overall crystal shape, surface features, and size distribution.

-

-

Analysis:

-

The resulting micrographs are analyzed to characterize the crystal habit (e.g., hexagonal plates, rectangular parallelopipeds, needles).[8]

-

Image analysis software can be used to measure crystal dimensions and determine the particle size distribution.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are used to study the thermal behavior of this compound, including dehydration and decomposition.

Objective: To determine the thermal stability, dehydration temperature, and decomposition characteristics of this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is placed into an aluminum or other inert sample pan.

-

-

TGA Measurement:

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The TGA instrument records the mass of the sample as a function of temperature.

-

A mass loss at temperatures around 110-150°C typically corresponds to the loss of crystal water.[9]

-

-

DSC Measurement:

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The DSC measures the difference in heat flow between the sample and a reference pan.

-

An endothermic peak in the DSC thermogram corresponds to processes like dehydration (loss of water), while a sharp exothermic peak indicates decomposition or explosion.[10][11]

-

-

Data Analysis:

-

The TGA curve provides quantitative information about mass loss.

-

The DSC curve provides the temperatures of thermal events (onset and peak temperatures) and the associated enthalpy changes (heat of reaction).[10]

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: A generalized experimental workflow for this compound synthesis and analysis.

References

- 1. This compound|Primary Explosive for Research [benchchem.com]

- 2. This compound | C6HN3O8.Pb | CID 61789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.preterhuman.net [cdn.preterhuman.net]

- 4. sciencemadness.org [sciencemadness.org]

- 5. CA1080732A - Process for producing this compound - Google Patents [patents.google.com]

- 6. US3002012A - Method for the preparation of normal this compound - Google Patents [patents.google.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. US2265230A - Basic this compound and a process of making it - Google Patents [patents.google.com]

- 9. Stability of Pyrotechnic Composition in Flame Detonator Exposed to Severe Thermal Stimulus [crcu.jlu.edu.cn]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Detonation Velocity and Explosive Characteristics of Lead Styphnate

For Researchers, Scientists, and Drug Development Professionals

Lead styphnate (lead 2,4,6-trinitroresorcinate) is a primary explosive widely utilized in initiator systems for its reliable performance and distinct energetic properties. This guide provides a comprehensive overview of its detonation velocity, explosive characteristics, and the experimental protocols used for their determination.

Core Explosive Properties

This compound is highly sensitive to impact, friction, heat, and static electricity, making it an effective initiator for less sensitive secondary explosives.[1] Its explosive properties are influenced by its crystalline form, with several known polymorphs, hydrates, and basic salts.[2]

Quantitative Explosive Characteristics of this compound

| Property | Value | Notes |

| Detonation Velocity | 5,200 m/s | [2][3] |

| Explosion Temperature | 265–280 °C | After five seconds of exposure.[2] |

| Heat of Formation | -835 kJ/mol | [2] |

| Heat of Reaction (Decomposition) | 1960 ± 70 J/g (Normal) | [4] |

| 1170 ± 45 J/g (Basic) | [4] | |

| Activation Energy (Thermal Decomposition) | 184 ± 11 kJ/mol (Normal) | [4] |

| 197 - 203 ± 12 kJ/mol (Basic) | [4][5] | |

| Impact Sensitivity | Varies with test method | See Experimental Protocols section. |

| Friction Sensitivity | Varies with test method | See Experimental Protocols section. |

Experimental Protocols

The characterization of this compound's explosive properties requires specialized and highly controlled experimental procedures. The following sections detail the methodologies for key experiments.

Synthesis of Normal this compound

One common method for synthesizing normal this compound involves the reaction of magnesium styphnate with a lead salt.[1]

Materials:

-

Styphnic acid

-

Magnesium carbonate or oxide

-

Lead nitrate (B79036) or acetate

-

Nitric acid (dilute)

-

Distilled water

Procedure:

-

Preparation of Magnesium Styphnate: React styphnic acid with magnesium carbonate or oxide in an aqueous solution to form water-soluble magnesium styphnate.[1]

-

Precipitation of this compound: In a separate vessel, prepare a solution of lead nitrate or lead acetate.

-

Slowly add the magnesium styphnate solution to the lead salt solution with constant stirring. This compound will precipitate out of the solution due to its low solubility.[1]

-

Conversion to Normal this compound: To ensure the formation of the normal salt and prevent the formation of basic lead styphnates, carefully add dilute nitric acid to the mixture.[1]

-

Isolation and Purification: The precipitated this compound is then filtered, washed with distilled water, and dried under controlled conditions.

Determination of Detonation Velocity

The D'Autriche method is a comparative technique used to determine the detonation velocity of an explosive.[6][7]

Apparatus:

-

A tube to contain the this compound sample.

-

A detonating cord with a precisely known detonation velocity.

-

A lead plate.

-

A detonator.

Procedure:

-

The this compound sample is loaded into the tube.

-

Two holes are made in the tube at a known distance apart.

-

A detonating cord of known velocity is passed through the holes, forming a loop.

-

The center of the cord loop is marked on a lead plate placed underneath.

-

The this compound is initiated at one end with a detonator.

-

The detonation of the this compound initiates the two ends of the detonating cord at different times.

-

The two detonation waves in the cord travel towards each other and collide, leaving a distinct mark on the lead plate.

-

The distance from the center mark to the collision mark on the lead plate is measured.

-

The detonation velocity of the this compound is calculated based on this distance and the known velocity of the detonating cord.[8]

Another method for determining detonation velocity involves the use of high-speed streak cameras to capture the luminous shock front of the detonation.[9][10] The velocity is calculated from the streak record, which provides a continuous time-versus-distance profile of the detonation wave.

Sensitivity Testing

Impact Sensitivity (BAM Fallhammer Method): This test determines the sensitivity of an explosive to impact.[11][12]

Apparatus:

-

BAM Fallhammer apparatus with a set of standard drop weights (e.g., 1 kg, 5 kg, 10 kg).

-

Steel anvil and sample holders.

Procedure:

-

A small, measured amount of the this compound sample is placed in the sample holder on the anvil.[13]

-

A drop weight is raised to a specific height and released, impacting the sample.

-

The outcome (explosion, decomposition, or no reaction) is observed.

-

The test is repeated at different drop heights to determine the height at which there is a 50% probability of initiation (H50 value).[14]

Friction Sensitivity (BAM Friction Tester): This method assesses the sensitivity of an explosive to frictional stimuli.[14]

Apparatus:

-

BAM friction tester with a porcelain plate and a porcelain peg.

-

A set of calibrated weights.

Procedure:

-

A small sample of this compound is placed on the porcelain plate.

-

The porcelain peg is placed on top of the sample, and a specific load is applied using the weighted arm of the apparatus.

-

The porcelain plate is then moved back and forth under the stationary peg.

-

The test is conducted with different loads to determine the load at which there is a reaction (e.g., crackling, smoke, or explosion).[13]

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to study the thermal behavior of this compound, including its decomposition and explosion temperatures.[4]

Apparatus:

-

Differential Scanning Calorimeter.

-

Aluminum sample pans.

-